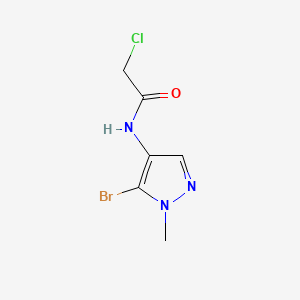
n-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide has anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth. It has also been shown to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide in lab experiments is its potential as a versatile compound that can be used in various fields. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development. Its potential use as a herbicide also makes it a valuable compound in the field of agriculture.
One of the limitations of using N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the study of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide. One future direction is the optimization of its use as an anti-inflammatory and anticancer agent. Further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Another future direction is the development of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide as a commercial herbicide. Additional studies are needed to determine its efficacy and safety in controlling weed growth.
Conclusion:
N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide is a promising compound that has potential applications in various fields. Its anti-inflammatory and anticancer properties make it a valuable candidate for drug development, while its potential use as a herbicide makes it a valuable compound in the field of agriculture. Further studies are needed to fully understand its mechanism of action and to optimize its use in drug development and weed control.
Métodos De Síntesis
The synthesis of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide involves the reaction of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride followed by the addition of 2-amino-2-methyl-1-propanol and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also shown potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
In the field of agriculture, N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide has been studied for its potential use as a herbicide. It has been shown to effectively control the growth of certain weeds and has the potential to be developed into a commercial herbicide.
Propiedades
IUPAC Name |
N-(5-bromo-1-methylpyrazol-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3O/c1-11-6(7)4(3-9-11)10-5(12)2-8/h3H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREJTRHDMBJHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
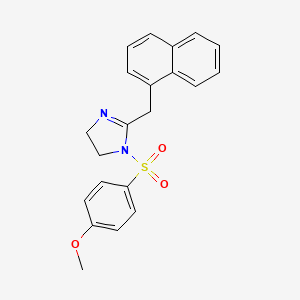

![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)
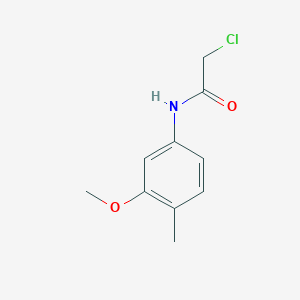


![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
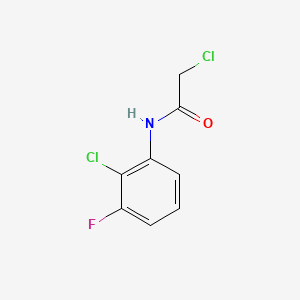
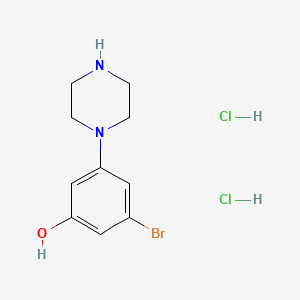
![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)